2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate can be represented by the SMILES stringCCOCCOC(=O)C1CC2CC1C=C2
. This indicates that the compound contains an ethoxyethyl group attached to a bicyclic heptene structure with a carboxylate functional group. Physical And Chemical Properties Analysis
2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is a clear liquid . It has a floral aroma with earthy fermented undertones . It is very slightly soluble and soluble in ethanol . The boiling point is 215-217 °C . The refractive index is 1.448-1.488 , and the specific gravity is 1.007-1.047 (20 °C) .Scientific Research Applications
Polymer Synthesis and Characterization
A series of new alicyclic polymers designed for 193 nm photoresist materials were synthesized, utilizing cycloaliphatic co- and terpolymers based on derivatives of bicyclo[2.2.1]hept-5-ene-2-carboxylate. These materials were created through free radical, Pd(II)-catalyzed addition, and ring-opening metathesis polymerization techniques, showing promise due to their solubility in organic solvents and varying glass transition temperatures (Okoroanyanwu et al., 1998).
Addition Polymerization Catalysis
Research on cycloaliphatic polyolefins with functional groups obtained through Pd(II)-catalyzed homo- and copolymerizations of norbornene derivatives revealed the potential for these materials in creating polymers with specific functional attributes. The process demonstrates selective polymerization of the exo isomers of esters of bicyclo[2.2.1]hept-5-ene derivatives, highlighting the specificity of catalysts in polymer synthesis (Mathew et al., 1996).
Photoreactive Polymer Development
Poly(N,N′-diphenyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide) was developed as a functional polymer that undergoes a photo-Fries rearrangement under UV irradiation, leading to a significant increase in the refractive index. This property is particularly valuable for optical applications, such as waveguiding, due to the unusually large refractive index change and enhanced chemical reactivity for postexposure modification (Griesser et al., 2009).
Stereoselective Carbomagnesiation
A study on the carbomagnesiation reactions of various norbornenes with ethyl Grignard reagents in the presence of TaCl5 demonstrated high yields and stereoselectivity, providing insight into the mechanistic aspects of metal-catalyzed reactions involving bicyclic structures. This research aids in understanding the formation of specific stereoisomers in organic synthesis (Sultanov et al., 2013).
properties
IUPAC Name |
2-ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-2-14-5-6-15-12(13)11-8-9-3-4-10(11)7-9/h3-4,9-11H,2,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCLXDFOVCATLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C1CC2CC1C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627012 | |
Record name | 2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
CAS RN |
46399-60-4 | |
Record name | 2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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